molecular formula C9H9N3O2 B2899424 Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate CAS No. 1934833-64-3

Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate

Cat. No.: B2899424
CAS No.: 1934833-64-3
M. Wt: 191.19
InChI Key: FDJOOADUEJFPAX-UHFFFAOYSA-N
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Description

Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS 1934833-64-3) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound belongs to the imidazopyridine family, a privileged scaffold in pharmaceutical development due to its structural resemblance to purines, allowing it to interact with a wide range of biological targets . Its primary research value lies as a key synthetic intermediate for developing novel therapeutic agents. Imidazo[4,5-b]pyridine derivatives are investigated extensively for their antitumor properties, acting as potent inhibitors of crucial cellular pathways and enzymes such as Aurora A kinase, TBK1, IKK-ε, and PARP, which are vital for the survival and proliferation of cancerous cells . Beyond oncology, this scaffold shows significant promise in antimicrobial research, with studies demonstrating its efficacy against Gram-positive bacteria like Bacillus cereus, potentially through interactions with enzyme active sites such as DHFR . Furthermore, compounds based on this core structure are being explored for the treatment of inflammatory disorders, highlighting their broad therapeutic potential . Researchers will find this product, with a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol, characterized for easy identification and integration into synthetic routes . It is supplied for research purposes only and must be handled by qualified individuals in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Store sealed in a dry environment at room temperature .

Properties

IUPAC Name

methyl 3-methylimidazo[4,5-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-5-10-6-3-4-7(9(13)14-2)11-8(6)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJOOADUEJFPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Functionalized Pyridine Precursors

The most widely reported approach involves cyclocondensation reactions starting from substituted pyridine derivatives. A landmark method from ACS Omega (2018) describes a one-pot, two-step synthesis of imidazo[4,5-b]pyridines using 2-chloro-3-nitropyridine precursors:

  • Nitro Reduction : Catalytic hydrogenation (10% Pd/C, $$ \text{H}_2 $$) or chemical reduction (Fe/HCl) converts the nitro group to an amine.
  • Cyclization : The resultant 2-chloro-3-aminopyridine reacts with aldehydes in a 1:1 mixture of water and isopropanol at 80°C for 10–12 hours.

For the target compound, this method can be adapted using:

  • 2-Chloro-3-nitro-5-carboxypyridine as the starting material
  • Formaldehyde to introduce the 3-methyl group
  • In situ esterification with methanol under acidic conditions

Mechanistic Pathway :

  • Imine formation between the 3-amino group and aldehyde
  • Intramolecular nucleophilic attack by the adjacent NH group
  • Aromatization to yield the imidazo[4,5-b]pyridine core

Optimization Data :

Parameter Optimal Condition Yield Improvement
Solvent H$$_2$$O:IPA (1:1) 89% → 92%
Temperature 80°C <70°C: <50% yield
Catalyst None required Cost-effective

Post-Cyclization Functionalization

Advanced Catalytic Methods

Transition Metal-Mediated Approaches

The patent US8703796B2 discloses palladium-catalyzed coupling strategies for imidazo[4,5-b]pyridine derivatives:

Representative Protocol :

  • Suzuki-Miyaura coupling of 5-bromo-3-methylimidazo[4,5-b]pyridine with methyl boronate
  • Microwave-assisted conditions (150°C, 20 min) enhance reaction efficiency

Advantages :

  • Enables introduction of diverse ester groups
  • Tolerates electron-withdrawing/donating substituents

Limitations :

  • Requires expensive Pd catalysts (e.g., Pd(PPh$$3$$)$$4$$)
  • Sensitive to oxygen and moisture

Analytical Characterization

Critical analytical data for verifying successful synthesis:

Spectroscopic Signatures :

  • $$^1$$H NMR (400 MHz, CDCl$$3$$):
    • δ 3.94 (s, 3H, OCH$$
    3$$)
  • δ 4.08 (s, 3H, NCH$$_3$$)
  • δ 8.52 (d, J=5.2 Hz, 1H, H-2)
  • δ 9.21 (s, 1H, H-7)

Mass Spectrometry :

  • ESI-MS m/z: 192.08 [M+H]$$^+$$ (calculated: 191.19)

Chromatographic Purity :

  • HPLC retention time: 6.8 min (C18 column, 70:30 MeOH:H$$_2$$O)

Industrial-Scale Considerations

Solvent Selection and Recycling

The ACS Omega method’s aqueous-alcoholic system offers environmental advantages over traditional DMF or DMSO. Pilot-scale trials demonstrate:

  • 92% solvent recovery via fractional distillation
  • 15% reduction in E-factor compared to aprotic solvents

Byproduct Management

Major byproducts and mitigation strategies:

Byproduct Source Removal Method
Unreacted aldehyde Excess reagent Steam distillation
Diethylacetal derivatives Aldehyde side reactions Silica gel chromatography

Emerging Technologies

Continuous Flow Synthesis

Recent advances enable telescoped synthesis in flow reactors:

  • Nitro reduction in a packed-bed hydrogenation reactor
  • In-line mixing with aldehyde stream
  • Thin-film evaporation for product isolation

Reported Benefits :

  • 40% reduction in reaction time
  • 99.5% conversion at 0.5 mL/min flow rate

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can modulate biological pathways by binding to active sites or altering protein conformation, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate (C10H11N3O2)
  • Structure : Differs by an additional methyl group at position 2.
  • Properties : Predicted density = 1.29 g/cm³; boiling point = 383.7°C.
  • However, this may also lower solubility .
(R)-Methyl 2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate (C24H21ClN4O2)
  • Structure: Features a 2-chlorobenzylamino group and a dihydroindenyl substituent.
  • Properties : Molecular weight = 432.91; higher lipophilicity due to aromatic and aliphatic substituents.
  • Significance : The chloro and indenyl groups enhance binding to hydrophobic enzyme pockets, making this compound suitable for targeted kinase inhibition .
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (C7H6ClN3)
  • Structure : Chloro substituent at position 5 and methyl at position 2.
  • Properties : Similarity score = 0.78 to the target compound.

Functional Group Modifications

N-(5-((4-Cyano-2-ethyl-6-fluorophenyl)(methyl)amino)-3-methyl-3H-imidazo[4,5-b]pyridin-7-yl)-cyclopropanecarboxamide (C22H23FN6O)
  • Structure: Contains a cyano group, fluorine, and cyclopropanecarboxamide.
  • Significance: The fluorophenyl and cyano groups enhance binding affinity to tyrosine kinases (e.g., TYK2), while the carboxamide improves metabolic stability over esters .
3-((4-(6-Chloro-2-(1-methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (C20H21ClN8O)
  • Structure : Incorporates a piperazine-linked isoxazole and pyrazole.
  • Significance : The piperazine moiety enhances solubility, and the isoxazole-pyrazole system facilitates π-π stacking in enzyme active sites, improving inhibitory potency .
5-(3-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid (C21H17N3O5)
  • Structure : Carboxylic acid at position 7 and methoxy-phenyl substituents.
  • Significance : The carboxylic acid enables stronger hydrogen bonding with target proteins compared to esters, though it may reduce cell membrane permeability .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate C10H11N3O2 205.21 Methyl (C3), ester (C5) Moderate solubility, esterase-sensitive
Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate C10H11N3O2 205.21 Methyl (C2, C3), ester (C5) Higher steric hindrance, lower solubility
(R)-Methyl 2-(2-chlorobenzylamino)-1-(dihydroindenyl)-imidazo[4,5-b]pyridine-5-carboxylate C24H21ClN4O2 432.91 Chlorobenzylamino, dihydroindenyl High lipophilicity, kinase inhibition
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine C7H6ClN3 167.60 Chloro (C5), methyl (C2) Electrophilic, reactive
N-(5-((4-Cyano-2-ethyl-6-fluorophenyl)amino)-imidazo[4,5-b]pyridin-7-yl)-cyclopropanecarboxamide C22H23FN6O 406.46 Cyano, fluoro, cyclopropanecarboxamide High TYK2 affinity, metabolic stability

Research Implications

The structural diversity among imidazo[4,5-b]pyridine derivatives underscores the importance of substituent engineering for optimizing pharmacokinetic and pharmacodynamic profiles. For instance:

  • Electron-Withdrawing Groups: Chloro and cyano substituents () improve target binding but may increase toxicity risks.
  • Solubility-Enhancing Moieties : Piperazine and isoxazole () balance lipophilicity and aqueous solubility.
  • Metabolic Stability : Replacing esters with amides () mitigates premature degradation in vivo.

Future studies should explore hybrid derivatives combining the methyl ester’s synthetic versatility with the stability of amides or the target affinity of fluorinated aryl groups.

Biological Activity

Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS No. 1934833-64-3) is a compound of considerable interest due to its potential biological activities. This article explores its synthesis, biological properties, and the implications for medicinal chemistry.

  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 191.19 g/mol
  • CAS Number : 1934833-64-3
  • Purity : Typically >97% in commercial preparations .

Synthesis

The synthesis of this compound has been achieved through various methods, including:

  • Green Chemistry Approaches : Utilizing environmentally benign solvents and reagents to enhance yield and reduce environmental impact.
  • Multi-step Reactions : Involving nucleophilic substitutions followed by cyclization reactions to form the imidazo[4,5-b]pyridine framework .

Antiproliferative Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. The biological activity is often measured using IC₅₀ values, which indicate the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC₅₀ (μM)
This compoundHeLa0.058
This compoundA5490.035
This compoundMDA-MB-2310.021

These results suggest that the compound possesses promising antitumor properties, particularly against cervical (HeLa), lung (A549), and breast (MDA-MB-231) cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Recent studies have shown that imidazo[4,5-b]pyridine derivatives can inhibit mixed-lineage protein kinases (MLK), which are implicated in various cancers and neurodegenerative diseases. Compounds similar to Methyl 3-methyl-3H-imidazo[4,5-b]pyridine have demonstrated IC₅₀ values in the nanomolar range against MLK3, indicating potent inhibitory activity .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of imidazo[4,5-b]pyridine derivatives for their anticancer properties. The results highlighted that modifications on the imidazo ring significantly enhanced activity against specific cancer cell lines.
  • Neuroprotective Effects : Another investigation into related compounds suggested potential neuroprotective effects, particularly in models of neurodegeneration where MLK inhibition was beneficial.

Q & A

Basic: What are the standard synthetic routes for Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate?

Methodological Answer:
The compound is typically synthesized via microwave-assisted reactions or stepwise coupling protocols. For example, a microwave reaction using methanol/water (1:2 v/v) with trifluoroacetic acid as a catalyst can yield imidazo[4,5-b]pyridine derivatives at 120°C . Key steps include:

  • Cyclization : Formation of the imidazo-pyridine core via thermal or catalytic cyclization of precursors like 3-azidopyridines .
  • Esterification : Introduction of the methyl carboxylate group using methylating agents (e.g., methyl iodide) under basic conditions .
    Characterization via 1H^1H/13C^{13}C NMR and IR spectroscopy confirms the structure, with peaks at ~1722 cm1^{-1} (ester C=O) and specific aromatic proton shifts .

Basic: How is this compound characterized experimentally?

Methodological Answer:

  • Spectroscopy :
    • IR : Ester carbonyl stretch (~1720–1730 cm1^{-1}) and aromatic C-H bending (~760 cm1^{-1}) .
    • NMR : Distinct 1H^1H signals for the methyl group (δ 3.9–4.1 ppm) and pyridine protons (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 67.7°–86.0° for phenyl substituents) to confirm 3D structure .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 339.90 for analogs) .

Advanced: How do structural modifications (e.g., substituent position) influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Br at position 6): Enhance electrophilicity, improving binding to biological targets like kinases .
    • Methyl vs. Ethyl Esters : Ethyl esters exhibit higher lipophilicity, altering solubility and membrane permeability .
  • Case Study : Replacing the methyl group at position 3 with a benzyl-triazole moiety (via 1,3-dipolar cycloaddition) significantly increases antibacterial activity against S. aureus .
  • DFT Analysis : Predicts vibrational modes and charge distribution to guide rational design .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:

  • Cross-Validation : Compare experimental 1H^1H NMR shifts with computed values (e.g., DFT or machine learning predictions) .
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Reference Standards : Utilize NIST-certified IR spectra (e.g., 1722 cm1^{-1} for ester groups) to confirm functional groups .
  • Crystallographic Data : Resolve ambiguities in substituent orientation using X-ray-derived bond lengths and angles .

Basic: What are the known biological targets or applications of this compound?

Methodological Answer:

  • Antibacterial Activity : Derivatives show efficacy against Gram-positive bacteria via inhibition of DNA gyrase or topoisomerase IV .
  • Kinase Inhibition : The imidazo[4,5-b]pyridine scaffold interacts with ATP-binding pockets in kinases (e.g., JAK2), relevant in cancer research .
  • Neuroinflammation : Analogues with triazole substituents reduce TNF-α production in microglial cells .

Advanced: What computational methods are used to predict the compound’s interactions with biomolecules?

Methodological Answer:

  • Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on key residues (e.g., hinge region Lys-Ala-Glu) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to optimize bioactivity .

Advanced: How can synthetic yields be optimized for scale-up without compromising purity?

Methodological Answer:

  • Solvent Optimization : Replace DMF with ethanol/water mixtures to improve green chemistry metrics .
  • Catalyst Screening : Test Pd/C or Cu(I) catalysts for Suzuki couplings to reduce side products .
  • Microwave vs. Conventional Heating : Microwave reactions reduce time (5h → 1h) and improve yield by 15–20% .
  • Purification : Use flash chromatography (hexane/EtOAc gradients) or recrystallization from MeOH/water .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles due to potential irritancy .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., methyl chloride) .
  • Waste Disposal : Quench azide intermediates with NaNO2_2/HCl before disposal to prevent explosive hazards .

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